molecular formula C13H17F3N4O2S B6789628 N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide

Cat. No.: B6789628
M. Wt: 350.36 g/mol
InChI Key: USQCIMHEZRXZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide is an intriguing compound that finds its relevance across various fields of science

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves several steps:

  • Cyclopropyl Amination:

    • Reagents: Cyclopropylamine, acetic anhydride

    • Conditions: Catalysis under controlled temperatures

    • Reaction: Cyclopropylamine reacts with acetic anhydride to form cyclopropylacetamide.

  • Piperidine Derivative Formation:

    • Reagents: Piperidine-4-amine, trifluoromethyl-substituted thiadiazole derivative

    • Conditions: Solvent such as ethanol, elevated temperatures

    • Reaction: Piperidine-4-amine undergoes substitution with the thiadiazole derivative.

  • Final Coupling:

    • Reagents: Cyclopropylacetamide, substituted piperidine derivative

    • Conditions: Acid catalysis, reflux

    • Reaction: Cyclopropylacetamide couples with the piperidine derivative to yield the final compound.

Industrial Production Methods:

Industrial synthesis may leverage continuous flow reactors to enhance yield and purity while reducing reaction times. It involves optimized conditions to scale up the lab procedures.

Types of Reactions:

  • Oxidation:

    • Common Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    • Conditions: Acidic or basic media, varying temperatures

    • Major Products: Oxidized derivatives, typically affecting the hydroxy or piperidine moiety.

  • Reduction:

    • Common Reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

    • Conditions: Inert atmosphere, low temperatures

    • Major Products: Reduced forms of the compound, targeting functional groups like nitro or carbonyl.

  • Substitution:

    • Common Reagents: Alkyl halides, sulfonates

    • Conditions: Base catalysis, room temperature to reflux

    • Major Products: Substituted derivatives with modifications in the thiadiazole or piperidine rings.

In Chemistry:

  • Used as a synthetic intermediate for more complex molecules.

  • Evaluated for its reactivity with various reagents, aiding in the development of new synthetic methodologies.

In Biology:

  • Investigated for potential enzyme inhibition properties.

  • Studied for its interaction with cellular pathways and possible therapeutic effects.

In Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

  • Evaluated for its pharmacokinetics and pharmacodynamics.

In Industry:

  • Utilized in the formulation of novel materials with specific desired properties, such as high stability or reactivity.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2S/c14-13(15,16)11-18-19-12(23-11)20-5-3-7(4-6-20)9(21)10(22)17-8-1-2-8/h7-9,21H,1-6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQCIMHEZRXZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)C3=NN=C(S3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide exerts its effects varies based on its application. In biological systems, it often targets specific enzymes or receptors, modulating their activity. The compound's unique structure allows it to fit into active sites of enzymes, inhibiting or altering their function, which can be leveraged in therapeutic contexts.

Comparison with Similar Compounds

  • N-cyclopropyl-2-hydroxy-2-[1-[4-chlorophenyl]piperidin-4-yl]acetamide: Similar in structure but lacks the thiadiazole component.

  • 2-hydroxy-2-[1-[3,5-difluorophenyl]piperidin-4-yl]acetamide: Shares the hydroxy and piperidine features but has different substituents.

  • N-cyclopropyl-2-hydroxy-2-[1-[benzothiazol-2-yl]piperidin-4-yl]acetamide: Contains a benzothiazole ring, offering different chemical properties.

The presence of the trifluoromethyl group in the thiadiazole ring is what sets N-cyclopropyl-2-hydroxy-2-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]acetamide apart, providing it with unique stability and reactivity characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.